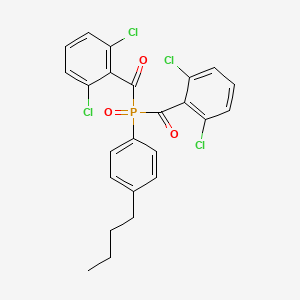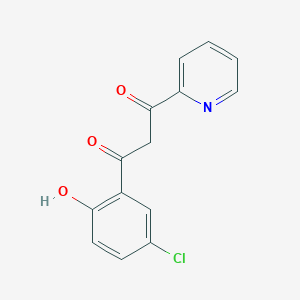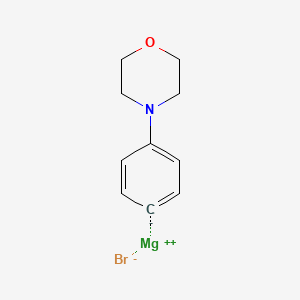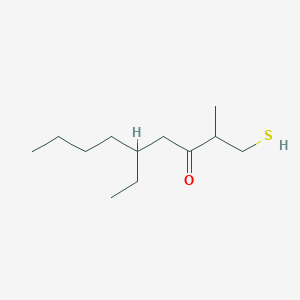![molecular formula C27H26N6O2 B12577463 (1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] CAS No. 193606-16-5](/img/structure/B12577463.png)
(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] is a complex organic compound characterized by its unique triazene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] typically involves the reaction of methylenedi(4,1-phenylene) with 3-(4-methoxyphenyl)triaz-1-ene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Platinum(II) and Copper(II) compounds derived from 4-methyl-2-N-(2-pyridylmethyl)aminophenol: Known for their DNA cleavage and antitumor activity.
Uniqueness
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] stands out due to its unique triazene structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
193606-16-5 |
|---|---|
Molecular Formula |
C27H26N6O2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-methoxy-N-[[4-[[4-[(4-methoxyanilino)diazenyl]phenyl]methyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C27H26N6O2/c1-34-26-15-11-24(12-16-26)30-32-28-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)29-33-31-25-13-17-27(35-2)18-14-25/h3-18H,19H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
AWDWXOAVGGKPHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=NNC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-](/img/structure/B12577382.png)
![N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B12577383.png)

![6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one](/img/structure/B12577397.png)
![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)
![1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B12577416.png)



![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)

![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
